REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[CH2:10][C:11]#[N:12].[CH2:13]([Mg]Br)[CH3:14]>C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C>[CH2:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1][CH:2]1[CH2:10][C:11]1([NH2:12])[CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
157 mg
|
Type
|
reactant
|
Smiles
|
C1C(CC2=CC=CC=C12)CC#N
|
Name
|
|
Quantity
|
0.67 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
catalyst
|
Smiles
|
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC2=CC=CC=C12)CC1(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 124 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |